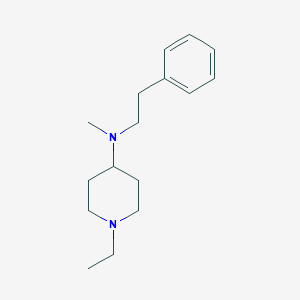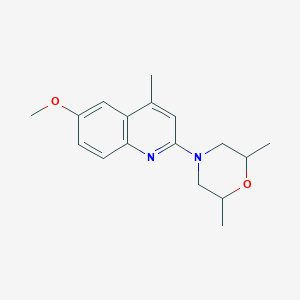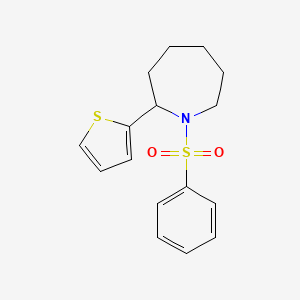
1-ethyl-N-methyl-N-(2-phenylethyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-methyl-N-(2-phenylethyl)piperidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl analogues, which are known for their potent analgesic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-methyl-N-(2-phenylethyl)piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, ethyl bromide, methylamine, and phenylethyl bromide.
Alkylation: The piperidine ring is alkylated with ethyl bromide to introduce the ethyl group at the nitrogen atom.
Methylation: The resulting compound is then methylated using methylamine to introduce the N-methyl group.
Phenylethylation: Finally, the compound is phenylethylated using phenylethyl bromide to introduce the 2-phenylethyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1-ethyl-N-methyl-N-(2-phenylethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the phenylethyl group.
科学的研究の応用
1-ethyl-N-methyl-N-(2-phenylethyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex piperidine derivatives.
Biology: Studied for its interactions with biological receptors and potential as a biochemical tool.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-ethyl-N-methyl-N-(2-phenylethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The primary molecular targets include the μ-opioid receptor, which is responsible for mediating pain relief.
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Alfentanil: A fast-acting fentanyl analogue.
Sufentanil: A highly potent fentanyl derivative.
Remifentanil: An ultra-short-acting fentanyl analogue.
Uniqueness
1-ethyl-N-methyl-N-(2-phenylethyl)piperidin-4-amine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogues. These modifications can influence its potency, duration of action, and receptor binding affinity, making it a valuable compound for further research and development.
特性
IUPAC Name |
1-ethyl-N-methyl-N-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-3-18-13-10-16(11-14-18)17(2)12-9-15-7-5-4-6-8-15/h4-8,16H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBQHLTUBIZSDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027117.png)

![1-(4-nitrophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine](/img/structure/B5027128.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5027139.png)

![1,4-Dichloro-2-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5027150.png)

![N-[(3,5-dimethyl-1-adamantyl)methyl]benzamide](/img/structure/B5027168.png)
![1-[5-(4-fluorophenoxy)pentyl]piperidine](/img/structure/B5027171.png)
![1-(3,5-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5027178.png)
![2-[(3-bromophenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B5027181.png)
![(2,6-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]methanone](/img/structure/B5027182.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2-(2-PHENYL-1H-INDOL-3-YL)ACETAMIDE](/img/structure/B5027184.png)
![2-[{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5027196.png)
